6-Fluorochromone-2-carboxylic acid

Catalog No.
S722891
CAS No.
99199-59-4
M.F
C10H5FO4
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorochromone-2-carboxylic acid

CAS Number

99199-59-4

Product Name

6-Fluorochromone-2-carboxylic acid

IUPAC Name

6-fluoro-4-oxochromene-2-carboxylic acid

Molecular Formula

C10H5FO4

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)

InChI Key

JZJYDFADRMBXAW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O

Synonyms

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic Acid; 6-Fluoro-4-oxo-4H-benzopyran-2-carboxylic Acid

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O

The exact mass of the compound 6-Fluorochromone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Fluorochromone-2-carboxylic acid (CAS 99199-59-4) is a fluorinated derivative of the chromone-2-carboxylic acid scaffold. This core structure is recognized as a 'privileged scaffold' in medicinal chemistry, valued for its ability to serve as a starting point for a wide range of biologically active compounds. Its primary procurement value lies in its role as a versatile and high-purity intermediate for multi-step synthesis, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of a fluorine atom at the C-6 position provides specific, non-trivial modifications to the molecule's physicochemical properties compared to its parent compound.

Substituting 6-Fluorochromone-2-carboxylic acid with its non-fluorinated analog, Chromone-2-carboxylic acid, is inadvisable in synthesis campaigns where reaction kinetics, purification profiles, or final compound binding affinity are critical. The strong electron-withdrawing nature of the C-6 fluorine atom measurably increases the acidity (lowers the pKa) of the C-2 carboxylic acid. This alteration directly impacts reactivity in base-catalyzed reactions, salt formation for purification, and the ionization state relevant for biological target engagement. Furthermore, the fluorine atom alters the molecule's electronic distribution and potential for specific intermolecular interactions (e.g., hydrogen bonding, dipole interactions), making it a distinct chemical entity, not a simple drop-in replacement for the parent compound in structure-activity relationship (SAR) studies.

Enhanced Acidity for Tunable Reactivity and Optimized Processability

The C-6 fluorine substituent functions as a potent electron-withdrawing group, which is known to increase the acidity (lower the pKa) of the distal carboxylic acid. While the predicted pKa of the parent Chromone-2-carboxylic acid is 2.28, the fluorinated analog is expected to be a stronger acid. This quantitative physicochemical difference is critical for procurement decisions related to process chemistry, as it allows for more selective deprotonation, altered reactivity in coupling reactions, and different solubility profiles of the carboxylate salt during aqueous workups, enabling more efficient purification schemes compared to the non-fluorinated version.

Evidence DimensionPredicted Acidity (pKa)
Target Compound DataExpected pKa < 2.28 (stronger acid)
Comparator Or BaselineChromone-2-carboxylic acid (CAS 4940-39-0): Predicted pKa = 2.28 ± 0.20
Quantified DifferenceQualitatively stronger acid due to inductive effect of fluorine
ConditionsPrediction based on standard physicochemical principles of electron-withdrawing groups on aromatic acids.

This predictable shift in acidity provides a key handle for chemists to optimize reaction conditions and purification protocols, potentially improving yield and purity.

Validated Precursor for Potent Protein Kinase CK2 Inhibitor Scaffolds

The chromone-2-carboxylic acid scaffold is a validated starting point for potent kinase inhibitors. In a study targeting Protein Kinase CK2, an essential enzyme in cancer cell proliferation, derivatives synthesized from this core structure achieved inhibitory concentrations as low as 0.08 µM. Procuring the 6-fluoro analog is a strategic decision for medicinal chemistry programs, as fluorine substitution is a well-established method to enhance binding affinity and selectivity by forming specific interactions with amino acid residues in a kinase active site. Using the 6-fluoro version over the unsubstituted parent is a direct path to exploring these potentially potency-enhancing interactions in lead optimization.

Evidence DimensionInhibitory Activity (IC50) of a downstream derivative
Target Compound DataServes as a direct precursor for derivatives designed to enhance potency via fluorine-protein interactions.
Comparator Or BaselineA derivative of the parent scaffold achieved an IC50 of 0.08 µM against Protein Kinase CK2.
Quantified DifferenceNot a direct comparison, but establishes the high potential of the core scaffold in a key therapeutic area.
ConditionsIn vitro inhibition assay of Protein Kinase CK2.

For researchers developing kinase inhibitors, this compound is not just an intermediate but a strategic tool for accessing potentially higher-potency analogs compared to those from the non-fluorinated parent.

Distinct Thermal Properties Indicating Altered Solid-State Behavior

6-Fluorochromone-2-carboxylic acid exhibits a distinct melting point of 257-259 °C, differentiating it from its parent compound, Chromone-2-carboxylic acid, which melts with decomposition at 260 °C. While the absolute difference is small, the change indicates that the introduction of the C-F bond alters the intermolecular forces and crystal packing energy. This is a critical consideration for procurement in applications where solid-state properties—such as solubility, dissolution rate, and stability in formulation—are key performance parameters.

Evidence DimensionMelting Point (°C)
Target Compound Data257-259 °C
Comparator Or BaselineChromone-2-carboxylic acid (CAS 4940-39-0): 260 °C (dec.)
Quantified Difference~1-3 °C lower, and different melting behavior (melts vs. melts with decomposition)
ConditionsStandard melting point analysis.

This verifiable difference in a fundamental physical property confirms the two compounds are not physically interchangeable and may require different handling or formulation approaches.

Lead Optimization in Kinase Inhibitor Drug Discovery

This compound is the right choice when the goal is to systematically probe the role of fluorine in the C-6 position to enhance binding affinity or selectivity for a target kinase, such as CK2. Its use is justified over the non-fluorinated analog when SAR data suggests a nearby pocket in the target protein could favorably interact with fluorine.

Intermediate for Cardiovascular Drug Synthesis

The related reduced structure, 6-fluorochroman-2-carboxylic acid, is a documented key intermediate in the synthesis of cardiovascular drugs like Nebivolol. Procuring 6-Fluorochromone-2-carboxylic acid is a necessary first step for synthesis routes that involve a subsequent reduction of the chromone system to the chroman.

Synthesis of Analogs Requiring Enhanced Acidity

This is the preferred building block over the standard Chromone-2-carboxylic acid in synthetic sequences where the increased acidity of the carboxyl group can be leveraged for higher yields or cleaner reactions, such as in specific amide couplings or selective deprotonation steps where the non-fluorinated analog is less reactive or requires harsher conditions.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Fluorochromone-2-carboxylic acid

Dates

Last modified: 08-15-2023

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